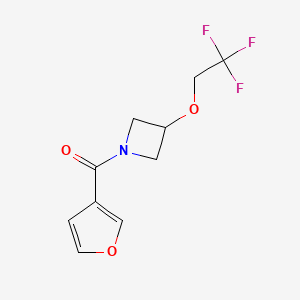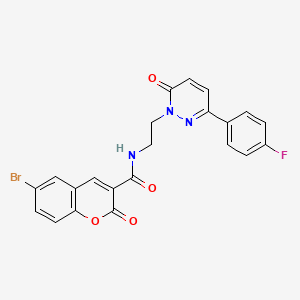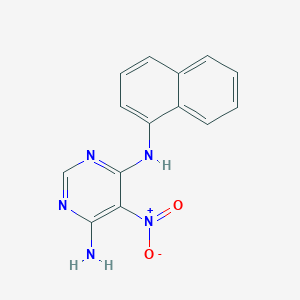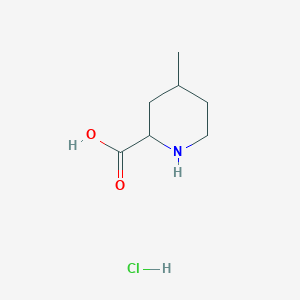
1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activity of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles, as seen in compounds like "1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione," have been synthesized and characterized for antitumor activity across a panel of cell lines. These compounds, after testing, demonstrated potent antitumor properties, with some showing significant cytotoxicity towards cancer cells. Such findings underscore the therapeutic potential of 1,2,4-oxadiazole derivatives in oncology research, providing a foundation for further exploration of related structures, including the compound of interest (Maftei et al., 2013).
Quinazoline-2,4-diones in Green Chemistry
Quinazoline-2,4(1H,3H)-diones are highlighted for their significance in green chemistry, particularly in the synthesis utilizing CO2 as a feedstock. This approach aligns with sustainable chemical practices by incorporating CO2, a greenhouse gas, into valuable chemical products. Studies exploring the efficient synthesis of quinazoline-2,4-diones from CO2 under mild conditions, using ionic liquids as catalysts, demonstrate the environmental benefits and the potential for creating diverse derivatives with this core structure (Lu et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methanol", "Catalyst" ], "Reaction": [ "To a solution of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add the catalyst and stir the mixture.", "Slowly add 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methanol to the reaction mixture and continue stirring.", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time.", "Cool the reaction mixture and isolate the product by filtration or any suitable method.", "Purify the product by recrystallization or any suitable method." ] } | |
CAS番号 |
1207005-09-1 |
製品名 |
1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C27H24N4O3 |
分子量 |
452.514 |
IUPAC名 |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-3-19-12-14-21(15-13-19)25-28-24(34-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3 |
InChIキー |
AYNYFXMLPAPWQD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2832193.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2832196.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)



![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)

